2-(Cyclopentyloxy)pyrimidine
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Overview
Description
2-(Cyclopentyloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyloxy group Pyrimidines are aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
2-(Cyclopentyloxy)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The primary targets of pyrimidines are often key enzymes involved in various biochemical pathways.
Mode of Action
Pyrimidines in general are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Pyrimidines participate in diverse cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Pharmacokinetics
The pharmacokinetics of pyrimidine analogues have been studied extensively . These studies have shown that pyrimidine analogues are prodrugs that need to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Pyrimidines in general are known to have a broad spectrum of biological effects, including anti-inflammatory effects . They are also known to have potential anticancer properties .
Action Environment
For instance, the effects of antimetabolites and inhibitors can cause changes in pyrimidine metabolism . Additionally, genetic manipulations, such as knock-downs, knock-outs, and knock-ins, of pyrimidine enzymes can also affect pyrimidine metabolism in the cell .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Cyclopentyloxy)pyrimidine are not yet fully understood due to limited research. As a pyrimidine derivative, it is likely to interact with various enzymes, proteins, and other biomolecules. Pyrimidines are known to play crucial roles in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates
Cellular Effects
Given its pyrimidine structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a pyrimidine derivative, it could potentially be involved in pyrimidine metabolism, which encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopentanol under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopentyloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)pyrimidine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Methoxy)pyrimidine: Contains a methoxy group instead of a cyclopentyloxy group.
2-(Phenoxy)pyrimidine: Features a phenoxy group in place of the cyclopentyloxy group.
Uniqueness
2-(Cyclopentyloxy)pyrimidine is unique due to the presence of the cyclopentyloxy group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall stability compared to other similar compounds. The cyclopentyloxy group can also enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-cyclopentyloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKKHTPIDOAXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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